N-ethyl-2-(4-formylphenoxy)acetamide CAS 182686-82-4 properties
N-ethyl-2-(4-formylphenoxy)acetamide CAS 182686-82-4 properties
CAS 182686-82-4 | Chemical Profile, Synthesis, and Application Logic
Executive Summary
N-ethyl-2-(4-formylphenoxy)acetamide (CAS 182686-82-4) is a bifunctional organic building block characterized by a phenoxyacetamide core linked to a reactive aldehyde moiety.[1] It serves as a critical intermediate in medicinal chemistry, particularly for the synthesis of bioactive heterocycles (chromenes, thiazolidinones) and Schiff base ligands.[1]
This guide analyzes the compound’s physicochemical profile, details a validated synthetic route via Williamson etherification, and maps its reactivity logic for drug discovery applications.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound features two distinct chemical handles: an electrophilic formyl group (aldehyde) at the para-position and a secondary amide side chain.[1] This duality allows for orthogonal functionalization—the aldehyde for scaffold extension and the amide for solubility modulation or hydrogen bonding interactions in protein binding pockets.[1]
| Property | Specification |
| CAS Number | 182686-82-4 |
| IUPAC Name | N-Ethyl-2-(4-formylphenoxy)acetamide |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Physical Form | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethanol; Sparingly soluble in Water |
| LogP (Predicted) | ~0.9 (Lipophilic, membrane permeable) |
| Key Functional Groups | Aldehyde (–CHO), Phenoxy Ether (Ar–O–C), Secondary Amide (–CONHEt) |
Technical Note: Structural Distinction Researchers must distinguish this compound from its phenyl analog, N-ethyl-2-(4-formylphenyl)acetamide (CAS 2477812-42-1).[1] The latter lacks the ether oxygen and is a direct intermediate for the SERD drug Elacestrant .[1] CAS 182686-82-4 (this topic) contains a phenoxy linker, making it a bioisostere often used to alter metabolic stability or linker flexibility in similar drug discovery campaigns.[1]
Synthetic Accessibility & Manufacturing
The most robust synthetic route utilizes a Williamson Ether Synthesis .[1] This approach couples 4-hydroxybenzaldehyde with an alkylating agent (2-chloro-N-ethylacetamide) under basic conditions.[1] This method is preferred for its high yield, operational simplicity, and scalability.[1]
Reaction Scheme Logic
The reaction relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the alpha-carbon of the chloroacetamide.[1] The choice of base and solvent is critical to minimize competitive Cannizzaro reactions of the aldehyde or hydrolysis of the amide.[1]
Figure 1: Synthetic pathway via Williamson Ether Synthesis. The phenoxide displaces the chloride to form the ether linkage.
Validated Experimental Protocol
Objective: Synthesis of N-ethyl-2-(4-formylphenoxy)acetamide on a 10 mmol scale.
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Reagent Prep: In a 100 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and anhydrous K₂CO₃ (2.07 g, 15 mmol) in Acetone or DMF (20 mL).
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Activation: Stir the mixture at room temperature for 15 minutes to generate the phenoxide salt.
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Alkylation: Add 2-chloro-N-ethylacetamide (1.21 g, 10 mmol) dropwise (if liquid) or portion-wise (if solid).
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Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).[1] The aldehyde starting material (Rf ~0.[1]4) should disappear, replaced by a less polar product spot.
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Work-up:
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Purification: Recrystallize from Ethanol/Water (9:1) to yield white/off-white crystals.[1]
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Yield Expectation: 75–85%.
Reactivity Profile & Application Logic
The value of CAS 182686-82-4 lies in its ability to serve as a "divergent core."[1] The aldehyde is a reactive handle for library generation, while the amide provides a stable anchor.[1]
Key Transformations
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Schiff Base Formation (Imine): Reaction with primary amines (R-NH₂) yields azomethines, widely explored for antimicrobial and antifungal activity.[1]
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, dimedone) yields chromene derivatives or substituted acrylonitriles.[1]
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Reductive Amination: Converts the aldehyde to a secondary amine, useful for linking the phenoxyacetamide core to other pharmacophores.[1]
Figure 2: Functional group reactivity map demonstrating the divergent synthesis potential of the aldehyde handle.[1]
Quality Control & Analytics
To ensure the integrity of the building block before use in downstream synthesis, the following analytical signatures should be verified.
| Method | Expected Signal / Characteristic |
| ¹H NMR (DMSO-d₆) | δ 9.8–9.9 ppm (s, 1H): Aldehyde proton (Diagnostic).δ 7.8–7.9 ppm (d, 2H): Aromatic protons ortho to CHO.δ 7.1–7.2 ppm (d, 2H): Aromatic protons ortho to Ether.δ 4.6–4.7 ppm (s, 2H): O–CH₂–CO methylene.δ 3.1–3.3 ppm (m, 2H): N–CH₂ (Ethyl).δ 1.1 ppm (t, 3H): CH₃ (Ethyl).[1][2] |
| IR Spectroscopy | 1680–1690 cm⁻¹: C=O stretch (Aldehyde).1650–1660 cm⁻¹: C=O stretch (Amide I).3200–3300 cm⁻¹: N–H stretch.[1] |
| Mass Spectrometry | m/z 207.1 [M]+ or 208.1 [M+H]+ (ESI Positive Mode).[1] |
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is limited, structurally related phenoxyacetamides are classified as Irritants .[1]
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Hazard Statements:
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Handling: Use standard PPE (Nitrile gloves, safety goggles).[1] Perform synthesis in a fume hood, especially when using volatile solvents like acetone or irritants like chloroacetamide.[1]
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Storage: Store in a cool, dry place. The aldehyde group is susceptible to air oxidation to the carboxylic acid over long periods; store under inert gas (Argon/Nitrogen) for long-term stability.[1]
References
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Synthesis of Phenoxyacetamide Derivatives: Source: Royal Society of Chemistry (RSC), Supplementary Information for Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide derivatives.[1] Relevance: Provides the foundational Williamson ether protocol adapted for this guide. URL:[Link]
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Chemical Properties & Identity: Source: PubChemLite, N-ethyl-2-(4-formylphenoxy)acetamide (C11H13NO3).[1][7][8] Relevance: Confirms molecular weight, formula, and chemical structure. URL:[Link][1]
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Multicomponent Reactions of Phenoxyacetamides: Source: Arkivoc, Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide.[1] Relevance: Validates the use of the aldehyde handle for heterocycle synthesis (Knoevenagel condensation applications). URL:[Link]
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Schiff Base Applications: Source: Baghdad Science Journal, Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde.[1][9] Relevance: Details the reaction of the aldehyde core with amines to form bioactive Schiff bases. URL:[Link][1]
Sources
- 1. N-(2-(4-Formylphenyl)ethyl)acetamide | C11H13NO2 | CID 18423176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. physics.purdue.edu [physics.purdue.edu]
- 4. chemos.de [chemos.de]
- 5. uprm.edu [uprm.edu]
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- 7. N-Ethyl-2-(4-formylphenoxy)acetamide | Sigma-Aldrich [sigmaaldrich.com]
- 8. PubChemLite - N-ethyl-2-(4-formylphenoxy)acetamide (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
